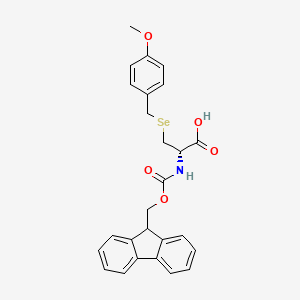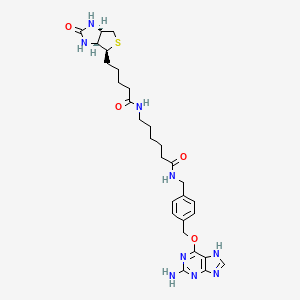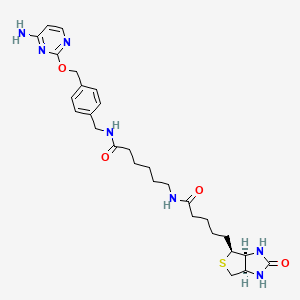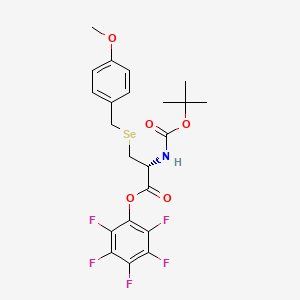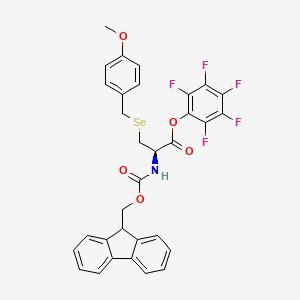
Fmoc-Sec(Mob)-OPfp
Descripción general
Descripción
This compound is particularly valuable in the field of solid-phase peptide synthesis due to its ability to introduce selenocysteine residues into peptides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Sec(Mob)-OPfp typically involves the protection of the selenocysteine residue with a 4-methoxybenzyl group (Mob) to prevent unwanted side reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group of selenocysteine. The pentafluorophenyl ester (OPfp) is introduced to activate the carboxyl group, making it more reactive for peptide bond formation.
Protection of Selenocysteine: The selenocysteine is first protected with the 4-methoxybenzyl group.
Fmoc Protection: The amino group of the protected selenocysteine is then protected with the Fmoc group.
Activation with Pentafluorophenyl Ester: The carboxyl group is activated by converting it to the pentafluorophenyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reagents and solvents used are of high purity to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Sec(Mob)-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles, facilitating peptide bond formation.
Deprotection Reactions: The Fmoc and Mob protecting groups can be removed under specific conditions to reveal the free selenocysteine residue.
Common Reagents and Conditions
Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).
Mob Deprotection: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like m-cresol and thioanisole.
Peptide Bond Formation: Commonly carried out using coupling reagents like HBTU or PyBOP in the presence of a base.
Major Products Formed
The major products formed from these reactions include peptides with incorporated selenocysteine residues, which can be further modified or used in various applications.
Aplicaciones Científicas De Investigación
Fmoc-Sec(Mob)-OPfp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used to introduce selenocysteine residues into peptides, which can be used to study protein structure and function.
Protein Engineering: Facilitates the incorporation of selenocysteine into proteins, enabling the study of selenoproteins and their roles in biological processes.
Drug Development: Used in the synthesis of peptide-based drugs, particularly those that require the incorporation of selenocysteine for enhanced activity or stability.
Biological Research: Helps in the study of redox biology and the role of selenium in biological systems.
Mecanismo De Acción
The mechanism of action of Fmoc-Sec(Mob)-OPfp involves the incorporation of selenocysteine into peptides and proteins. Selenocysteine is known for its unique redox properties, which are crucial for the catalytic activity of selenoproteins. The incorporation of selenocysteine into peptides and proteins allows researchers to study these properties and their effects on biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Sec(pMeOBzl)-OH: Another selenocysteine derivative used in peptide synthesis.
Fmoc-Cys(Trt)-OH: A cysteine derivative used in peptide synthesis.
Fmoc-Phe(SO3Na)-OH: A phenylalanine derivative used in peptide synthesis.
Uniqueness
Fmoc-Sec(Mob)-OPfp is unique due to its ability to introduce selenocysteine residues into peptides and proteins, which is not possible with other amino acid derivatives. This uniqueness makes it a valuable tool in the study of selenoproteins and their roles in biological systems.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24F5NO5Se/c1-41-18-12-10-17(11-13-18)15-44-16-24(31(39)43-30-28(36)26(34)25(33)27(35)29(30)37)38-32(40)42-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,38,40)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRQFWMSNIWVPS-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24F5NO5Se | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


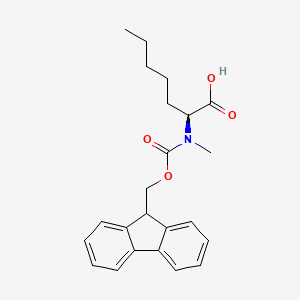
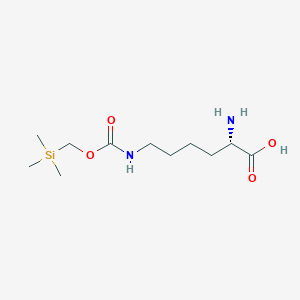
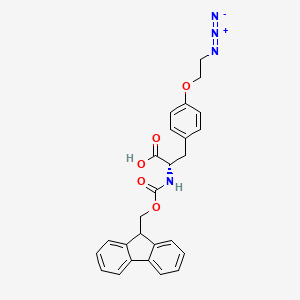
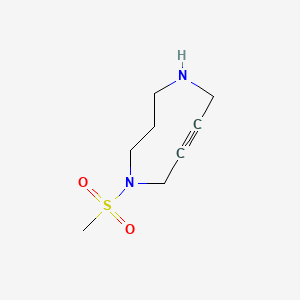
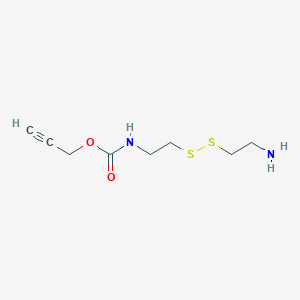
![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)
![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-chlorohexane](/img/structure/B8238792.png)
![(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid](/img/structure/B8238793.png)
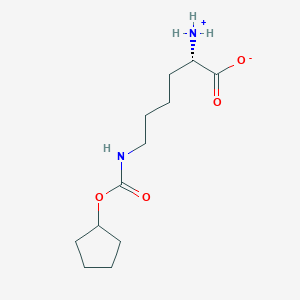
![(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B8238798.png)
